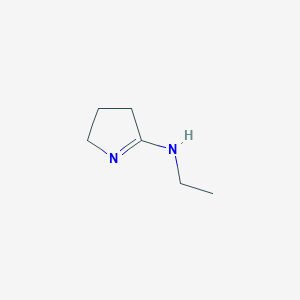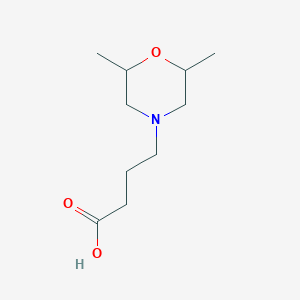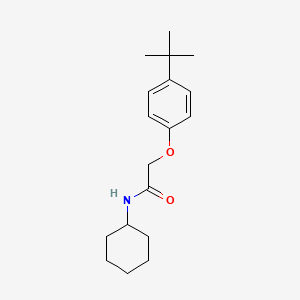![molecular formula C15H16N2OS B12116202 Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]- CAS No. 1152505-03-7](/img/structure/B12116202.png)
Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]- is a complex organic compound that features a benzenecarbothioamide core with a pyridinyl ethoxy methyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]- typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenecarbothioamide with 2-(2-pyridinyl)ethanol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The pyridinyl group can facilitate binding to metal ions or other biomolecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzenecarbothioamide, 4-chloro-N-[2-(dimethylamino)ethyl]-N-2-pyridinyl-: Similar structure but with a chloro and dimethylamino substituent.
Benzenecarbothioamide, N-methyl-N-2-pyridinyl-: Contains a methyl group instead of the ethoxy methyl group.
Uniqueness
Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]- is unique due to its specific substituent pattern, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Número CAS |
1152505-03-7 |
|---|---|
Fórmula molecular |
C15H16N2OS |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
4-(2-pyridin-2-ylethoxymethyl)benzenecarbothioamide |
InChI |
InChI=1S/C15H16N2OS/c16-15(19)13-6-4-12(5-7-13)11-18-10-8-14-3-1-2-9-17-14/h1-7,9H,8,10-11H2,(H2,16,19) |
Clave InChI |
PTAUOSFQLPBXAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CCOCC2=CC=C(C=C2)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B12116125.png)
![2-((1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methyl)isoindoline-1,3-dione](/img/structure/B12116133.png)
![[17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12116136.png)





![(1Z)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-3-(4-methoxyphenyl)propan-2-one](/img/structure/B12116170.png)





